N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]cyclohexanecarboxamide
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Overview
Description
N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]cyclohexanecarboxamide is a complex organic compound with a unique structure that includes a methoxyphenyl group, a methylpyrimidinyl group, and a cyclohexanecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]cyclohexanecarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Schiff bases reduction routes, where the intermediate compounds are synthesized via the reduction of Schiff bases using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like NaBH4 or LiAlH4.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include NaBH4, LiAlH4, H2O2, and KMnO4. The reaction conditions typically involve controlled temperatures, specific solvents, and the presence of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]cyclohexanecarboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a starting material for the synthesis of various derivatives and as a reagent in organic synthesis.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of diseases and as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may target tyrosine-protein kinases or other signaling molecules, thereby modulating cellular pathways and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]cyclohexanecarboxamide include:
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- N-{4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl}hydrazinecarboxamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H29N5O2 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C25H29N5O2/c1-17-16-23(27-19-12-14-22(32-2)15-13-19)30-25(26-17)29-21-10-8-20(9-11-21)28-24(31)18-6-4-3-5-7-18/h8-16,18H,3-7H2,1-2H3,(H,28,31)(H2,26,27,29,30) |
InChI Key |
CEXTVGRSSSCCPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3CCCCC3)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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